3-Chloro-5-methylbenzoyl chloride
Overview
Description
3-Chloro-5-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents. This compound is widely used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Mechanism of Action
Target of Action
It is known that chlorinated aromatic compounds often interact with various cellular targets, influencing their function and activity .
Mode of Action
It is known that chlorinated aromatic compounds can participate in various chemical reactions, including those involving coordinate bonds . The presence of chloro and methyl groups on an aromatic ring can influence the reactivity and the types of reactions the compound can undergo .
Biochemical Pathways
Chlorinated aromatic compounds can influence various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
The compound’s molecular weight (18904) and predicted properties such as boiling point (2542±200 °C) and density (1312±006 g/cm3) may influence its pharmacokinetic behavior .
Result of Action
The compound’s interactions with its targets can lead to various changes at the molecular and cellular levels, depending on the specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-methylbenzoyl chloride can be influenced by various environmental factors . These may include the physical and chemical properties of the environment, the presence of other substances, and conditions such as temperature and pH .
Preparation Methods
3-Chloro-5-methylbenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloro-5-methylbenzoic acid with phosphorous pentachloride. The reaction is carried out at room temperature for one hour, followed by distillation to yield phosphorous oxychloride and this compound. The reaction conditions are relatively mild, making this method efficient for laboratory-scale synthesis.
Chemical Reactions Analysis
3-Chloro-5-methylbenzoyl chloride undergoes several types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. For example, in substitution reactions, nucleophiles such as amines or alcohols can react with this compound to form corresponding amides or esters . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-5-methylbenzoyl chloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In pharmaceutical research, it serves as a catalyst in the synthesis of drugs and pharmaceuticals. Additionally, this compound is used in the preparation of novel materials and intermediates for various industrial processes. Its versatility and reactivity make it a valuable tool in both academic and industrial research.
Comparison with Similar Compounds
3-Chloro-5-methylbenzoyl chloride can be compared with other similar compounds, such as 3-chlorobenzoyl chloride and 5-methylbenzoyl chloride. While these compounds share some structural similarities, this compound is unique due to the presence of both chloro and methyl groups on the aromatic ring . This unique structure influences its reactivity and makes it suitable for specific applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-chloro-5-methylbenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRZUHVOHXAKIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568142 | |
Record name | 3-Chloro-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-22-1 | |
Record name | 3-Chloro-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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